Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)-
Overview
Description
Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.4 g/mol. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- typically involves the reaction of cyclohexanecarboxylic acid with 4-methoxy-1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .
Chemical Reactions Analysis
Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride (NaH) and alkyl halides to form different substituted derivatives.
Scientific Research Applications
Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- has been extensively studied for its role in drug development. It has shown promising results in preclinical studies, leading to clinical trials in specific disease indications. Additionally, this compound is used in the synthesis of various organic molecules and as a building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- can be compared with similar compounds such as Cyclohexanecarboxamide, N-(1-naphthyl)-. While both compounds share a similar core structure, the presence of the methoxy group in Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- imparts unique chemical and biological properties. This difference can influence the compound’s reactivity, solubility, and interaction with biological targets .
Similar compounds include:
Properties
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17-12-11-16(14-9-5-6-10-15(14)17)19-18(20)13-7-3-2-4-8-13/h5-6,9-13H,2-4,7-8H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVVNLCXNREBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144007 | |
Record name | Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101564-22-1 | |
Record name | Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101564221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxamide, N-(4-methoxy-1-naphthyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30144007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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